7-Diethylamino-4-methylcoumarin 7-Diethylamino-4-methylcoumarin 7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992)
Coumarin 460 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
Brand Name: Vulcanchem
CAS No.: 61968-71-6
VCID: VC13303737
InChI: InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3
SMILES: CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

7-Diethylamino-4-methylcoumarin

CAS No.: 61968-71-6

Cat. No.: VC13303737

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

7-Diethylamino-4-methylcoumarin - 61968-71-6

Specification

CAS No. 61968-71-6
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name 7-(diethylamino)-4-methylchromen-2-one
Standard InChI InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3
Standard InChI Key AFYCEAFSNDLKSX-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
Colorform CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER
GRANULAR; LIGHT-TAN COLOR
Melting Point 154 to 162 °F (NTP, 1992)
89 °C

Introduction

7-Diethylamino-4-methylcoumarin (CAS 91-44-1) has the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.295 g/mol . The compound’s IUPAC name is 7-(diethylamino)-4-methylchromen-2-one, reflecting the positions of its functional groups on the coumarin backbone. Its structure consists of a coumarin core substituted with a diethylamino group at the 7-position and a methyl group at the 4-position (Figure 1). The presence of the electron-donating diethylamino group enhances the compound's fluorescence quantum yield by stabilizing excited states through resonance effects .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number91-44-1
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.295 g/mol
SMILES NotationCCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
InChI KeyAFYCEAFSNDLKSX-UHFFFAOYSA-N
Melting Point72–75°C
SolubilitySoluble in water, ethanol, acetone, ether, and organic solvents

The compound’s SMILES notation (CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C) provides a linear representation of its structure, highlighting the diethylamino (-N(C₂H₅)₂) and methyl (-CH₃) substituents . X-ray crystallographic studies of similar coumarin derivatives reveal planar aromatic systems with substituents influencing packing efficiency and intermolecular interactions, though specific data for this compound remain limited in publicly available literature.

Synthesis and Purification Methods

The synthesis of 7-diethylamino-4-methylcoumarin typically involves a Pechmann condensation reaction, which facilitates the formation of the coumarin core from phenolic precursors. A patented method (CN101712810A) outlines a optimized procedure to achieve high-purity product suitable for laser applications .

Reaction Mechanism and Steps

  • Condensation:
    A mixture of m-diethylaminophenol (16.5 g, 0.1 mol) and methyl acetoacetate (26 mL, 0.2 mol) is refluxed at 180°C for 2–5 hours in the presence of zinc chloride (ZnCl₂) and stannous chloride (SnCl₂) catalysts . These Lewis acids facilitate the formation of the coumarin ring via dehydration and cyclization.

    m-Diethylaminophenol+Methyl acetoacetateZnCl2/SnCl2Coumarin Intermediate\text{m-Diethylaminophenol} + \text{Methyl acetoacetate} \xrightarrow{\text{ZnCl}_2/\text{SnCl}_2} \text{Coumarin Intermediate}
  • Acid Washing:
    The crude product is treated with 12% dilute sulfuric acid to remove unreacted starting materials and catalysts, yielding a purple crystalline intermediate .

  • Recrystallization:
    Sequential recrystallization using ethanol (2–5 cycles) and sherwood oil (a high-boiling hydrocarbon solvent) removes residual impurities, producing white needle-shaped crystals with ≥99% purity .

7-Diethylamino-4-methylcoumarin exhibits strong blue-green fluorescence under UV excitation, with an emission maximum at 460 nm . This aligns with its alternative designation as Coumarin 460. Its photostability and high quantum yield (~0.7 in ethanol) make it ideal for tunable dye lasers, particularly in the 430–480 nm range .

Performance in Laser Systems

  • Lifespan: Purified samples demonstrate extended operational stability in laser cavities, attributed to reduced impurity-induced photodegradation .

  • Solvent Compatibility: Solubility in polar (e.g., ethanol) and non-polar (e.g., sherwood oil) solvents allows compatibility with diverse laser configurations .

  • Comparative Efficiency: Table 2 contrasts Coumarin 1 with other laser dyes, emphasizing its balanced efficiency and wavelength coverage.

Table 2: Comparison of Common Laser Dyes

DyeEmission Range (nm)Quantum YieldPrimary Solvent
Coumarin 1430–4800.7Ethanol
Rhodamine 6G550–6500.95Methanol
Fluorescein500–5500.85Water

Industrial and Research Applications

Beyond lasers, 7-diethylamino-4-methylcoumarin finds use in:

  • Fluorescent Probes: Detecting metal ions or biomolecules due to its environment-sensitive emission .

  • Organic Light-Emitting Diodes (OLEDs): As a blue-emitting layer component.

  • Photodynamic Therapy: Investigating its potential as a photosensitizer, though studies remain preliminary.

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